5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid
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Overview
Description
5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a valeric acid backbone
Preparation Methods
The synthesis of 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzene, which undergoes a series of reactions to introduce the valeric acid moiety.
Reaction Conditions: The key steps include halogenation, followed by a Friedel-Crafts acylation to introduce the oxovaleric acid group.
Industrial Production: Industrial methods may involve optimized reaction conditions such as controlled temperature and pressure, use of catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction, such as carboxylic acids from oxidation, alcohols from reduction, and substituted phenyl derivatives from nucleophilic substitution.
Scientific Research Applications
5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The oxovaleric acid moiety may participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Comparison with Similar Compounds
5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid can be compared with similar compounds such as:
3-Chloro-5-fluorophenylboronic acid: This compound shares the chloro and fluoro substituents but has a boronic acid group instead of the oxovaleric acid moiety.
3-Chloro-5-fluorophenylacetic acid: Similar in structure but with an acetic acid group.
3-Chloro-5-fluorophenyl-1,2,3-triazolylacetamide: Contains a triazole ring, offering different chemical properties and applications.
Properties
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c12-8-4-7(5-9(13)6-8)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVMGCBBZNGJEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373961 |
Source
|
Record name | 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-48-9 |
Source
|
Record name | 3-Chloro-5-fluoro-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845790-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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